molecular formula C7H12ClF2N B13913812 1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride

1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride

Cat. No.: B13913812
M. Wt: 183.63 g/mol
InChI Key: JAAQUVGEPDYIST-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride is a compound of interest in various scientific fields due to its unique structural and chemical properties. This compound features a bicyclic structure with a difluoromethyl group, making it a valuable subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride typically involves the reaction of cyclohexene with difluoromethylating agents under specific conditions. . This reaction is carried out at room temperature and requires careful control of the reaction environment to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Simmons-Smith reaction or other difluoromethylation techniques. The process must be optimized for scalability, cost-effectiveness, and environmental safety. Advanced difluoromethylation reagents and catalysts are often employed to enhance the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols.

Scientific Research Applications

1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The bicyclic structure provides rigidity, which can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable scaffold for drug design and other applications .

Properties

Molecular Formula

C7H12ClF2N

Molecular Weight

183.63 g/mol

IUPAC Name

1-(difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride

InChI

InChI=1S/C7H11F2N.ClH/c8-6(9)7-3-5(7)1-2-10-4-7;/h5-6,10H,1-4H2;1H

InChI Key

JAAQUVGEPDYIST-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2(C1C2)C(F)F.Cl

Origin of Product

United States

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